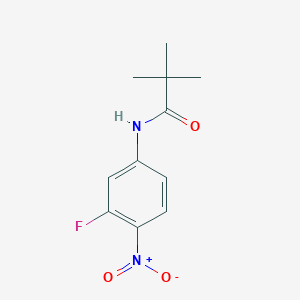
2-(Difluoromethoxy)-4-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-4-fluorobenzonitrile: is an organic compound with the molecular formula C8H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-fluorobenzonitrile typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-4-nitrobenzonitrile with difluoromethoxy anion under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethoxy)-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-(difluoromethoxy)-4-fluorobenzoic acid.
Reduction: Formation of 2-(difluoromethoxy)-4-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Difluoromethoxy)-4-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The difluoromethoxy and fluoro groups can influence the compound’s lipophilicity and electronic properties, impacting its behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: The parent compound without the difluoromethoxy and fluoro substituents.
2-(Difluoromethoxy)benzonitrile: Lacks the additional fluoro group at the 4-position.
4-Fluorobenzonitrile: Lacks the difluoromethoxy group at the 2-position.
Comparison: 2-(Difluoromethoxy)-4-fluorobenzonitrile is unique due to the presence of both difluoromethoxy and fluoro substituents, which impart distinct electronic and steric properties. These substituents can enhance the compound’s reactivity and interactions with other molecules compared to its simpler analogs .
Eigenschaften
Molekularformel |
C8H4F3NO |
|---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H |
InChI-Schlüssel |
NHULGJLESSCSTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)OC(F)F)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)












